Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine

Lipophilicity ADME Piperidine scaffold

Procure Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine (CAS 1935185-14-0) to access a 2,6-disubstituted piperidine with two undefined stereocenters and a +0.4 logP increase over the des-methyl analog. Documented in patent literature for kinase inhibitors and GPCR modulators, this scaffold provides conformational restriction and controlled lipophilicity adjustment critical for SAR studies. Use when 3D pharmacophore models require a specific piperidine ring pucker; generic alternatives invalidate structure–activity relationships.

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 1935185-14-0
Cat. No. B2383116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine
CAS1935185-14-0
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESCC1CCCC(N1)CCN(C)C
InChIInChI=1S/C10H22N2/c1-9-5-4-6-10(11-9)7-8-12(2)3/h9-11H,4-8H2,1-3H3
InChIKeyCFQFKQJQJSLRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine (CAS 1935185-14-0) – A Structurally Defined Piperidine Building Block for Kinase and GPCR-Targeted Library Synthesis


Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine (CAS 1935185-14-0) is a C10H22N2 tertiary diamine comprising a 6-methylpiperidine core linked to an N,N-dimethylethylamine side chain [1]. The molecule possesses two undefined stereocenters (at piperidine C2 and C6), existing as a mixture of stereoisomers in commercial samples [1]. Recent patent literature identifies this scaffold in the context of novel kinase inhibitors and GPCR modulators [2]. Its calculated logP of ~1.8 and balanced lipophilicity are cited as advantageous for achieving drug-like ADME profiles [2].

Why Unsubstituted or N-Alkylated Piperidine Analogs Cannot Replace Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine in Structure–Activity Programs


Even close piperidine-ethylamine congeners differ in critical computed parameters that govern pharmacokinetic behavior and target engagement. The 6-methyl substituent in the target compound introduces a chiral center, increases lipophilicity (XLogP +0.4 vs. the des‑methyl analog), and alters conformational preferences around the piperidine ring [1][2]. These differences translate into distinct molecular recognition profiles in kinase and GPCR binding pockets, where subtle changes in steric bulk and logP can determine selectivity and metabolic fate [3]. Generic replacement with N,N‑dimethyl‑2‑(piperidin‑2‑yl)ethanamine (CAS 60717‑49‑9) or other in‑class amines would therefore invalidate established structure–activity relationships.

Quantitative Differentiation of Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine vs. the Des‑Methyl Analog and Other In‑Class Candidates


Increased Lipophilicity (XLogP) Relative to the Des‑Methyl Piperidine Analog

The target compound exhibits a computed XLogP3‑AA of 1.5, compared to 1.1 for the direct des‑methyl analog N,N‑dimethyl‑2‑(piperidin‑2‑yl)ethanamine (CAS 60717‑49‑9). The +0.4 log unit increase arises solely from the 6‑methyl substituent [1][2].

Lipophilicity ADME Piperidine scaffold

Differentiated Molecular Weight and Heavy Atom Count Affecting Ligand Efficiency Metrics

The target compound has a molecular weight of 170.30 g/mol (12 heavy atoms), whereas the des‑methyl analog weighs 156.27 g/mol (11 heavy atoms). The additional methylene and methyl carbon contribute 14.03 Da and one extra heavy atom, which must be accounted for in fragment‑based lead optimization campaigns [1][2].

Molecular weight Ligand efficiency Fragment-based design

Introduction of Stereochemical Complexity via Two Undefined Stereocenters

PubChem records the target compound as having zero defined atom stereocenters but two undefined atom stereocenters, indicating that commercial material is a mixture of stereoisomers arising from the chiral centers at piperidine C2 and C6 [1]. In contrast, the des‑methyl analog (CAS 60717‑49‑9) possesses a single undefined stereocenter at C2 and no second chiral center [2].

Stereochemistry Chiral centers Conformational diversity

Patent Literature Preference for 6‑Methylpiperidine Scaffolds in Kinase and GPCR Modulator Programs

According to patent intelligence aggregators, recent filings explicitly incorporate 6‑methylpiperidine‑containing amines—including CAS 1935185‑14‑0—into novel kinase inhibitor and GPCR modulator chemotypes, citing the scaffold's calculated logP of ~1.8 as a favorable property for ADME optimization [1]. This indicates that the 6‑methyl substitution is a deliberate design element, not an arbitrary decoration.

Kinase inhibitor GPCR modulator Patent landscape

Enhanced Conformational Rigidity Compared to N‑Alkylated Regioisomers

The 6‑methyl group in the target compound restricts low‑energy conformations of the piperidine ring relative to N‑alkylated regioisomers such as N,N‑dimethyl‑2‑(1‑methylpiperidin‑2‑yl)ethanamine, where the methyl group resides on the nitrogen atom. This conformational restriction is predicted to reduce the entropy penalty upon target binding, a well‑established principle in medicinal chemistry [1][2].

Conformational restriction Piperidine ring Binding entropy

Optimal Procurement and Application Scenarios for Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Design Requiring Defined LogP and Stereochemical Diversity

The compound's XLogP of 1.5 (+0.4 over the des‑methyl analog) [1] and two undefined stereocenters [2] make it a superior choice for fragment‑based kinase inhibitor libraries where balanced lipophilicity and stereochemical expansion are required. Medicinal chemists should procure this scaffold when SAR studies demand exploration of diastereomeric mixtures around a 2,6‑disubstituted piperidine core.

GPCR Modulator Lead Optimization Programs Referencing Recent Patent Art

Given the documented patent activity linking 6‑methylpiperidine scaffolds to GPCR modulation [3], this compound is the preferred starting material for organizations developing proprietary GPCR‑targeted agents. Substitution with the des‑methyl analog risks departing from the patent‑protected chemical space.

Conformational Restriction Studies Comparing C‑Methyl vs. N‑Methyl Piperidine Series

For structure‑based projects that require a specific piperidine ring pucker to complement a target binding pocket, the 6‑methyl substituent provides conformational restriction that N‑alkylated regioisomers cannot achieve [2][4]. Procure this compound when experimental 3D pharmacophore models indicate a preference for a 2,6‑disubstituted piperidine geometry.

ADME Optimization Campaigns Seeking Fine‑Tuned Lipophilicity Without Major Scaffold Hop

The +0.4 logP increment relative to the des‑methyl analog [1] offers a controlled lipophilicity adjustment without altering the core pharmacophore. This enables medicinal chemistry teams to explore permeability and metabolic stability improvements while maintaining the same hydrogen‑bond donor/acceptor count (HBD=1, HBA=2) [1][2].

Quote Request

Request a Quote for Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.